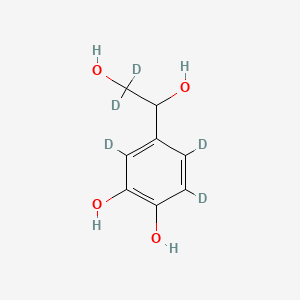
N-tert-Boc-L-Alanin-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butoxycarbonyl-L-alanine-D4 is a stable isotope-labeled compound, specifically a deuterated form of N-tert-Butoxycarbonyl-L-alanine. This compound is widely used in various scientific research fields due to its unique properties. The deuterium labeling makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-tert-Butoxycarbonyl-L-alanine-D4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in NMR spectroscopy and mass spectrometry for structural elucidation and quantification.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of drugs in the body.
Industry: Applied in the synthesis of complex molecules and as a building block in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
Target of Action
N-tert-Boc-L-alanine-D4 is a labelled form of N-tert-Boc-L-alanine . Alanine, the core structure of this compound, is one of the non-essential amino acids for humans . .
Mode of Action
As a derivative of alanine, it may interact with biological systems in a similar manner to alanine .
Biochemical Pathways
Alanine, the core structure of N-tert-Boc-L-alanine-D4, is a key compound in the glucose-alanine cycle . This cycle involves the transfer of amino groups from peripheral tissues to the liver, where they can be converted into glucose. The labelled form of N-tert-Boc-L-alanine-D4 may be used in research to study this and other biochemical pathways involving alanine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-L-alanine-D4 typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (Boc) group. The deuterium atoms are introduced during the synthesis process to replace the hydrogen atoms in the alanine molecule. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods: Industrial production of N-tert-Butoxycarbonyl-L-alanine-D4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistent isotopic labeling. The use of automated synthesis equipment and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: N-tert-Butoxycarbonyl-L-alanine-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid for Boc group removal.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Vergleich Mit ähnlichen Verbindungen
N-tert-Butoxycarbonyl-L-alanine: The non-deuterated form of the compound.
N-tert-Butoxycarbonyl-DL-alanine: A racemic mixture of the compound.
N-tert-Butoxycarbonyl-L-alanine methyl ester: A methyl ester derivative of the compound.
Uniqueness: N-tert-Butoxycarbonyl-L-alanine-D4 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques such as NMR spectroscopy and mass spectrometry. This labeling allows for more precise tracking and quantification in various research applications, making it a valuable tool in scientific studies.
Eigenschaften
IUPAC Name |
(2S)-2,3,3,3-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1D3,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJQCGUWFKTSE-QXDDTQFUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])[2H])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B563085.png)




